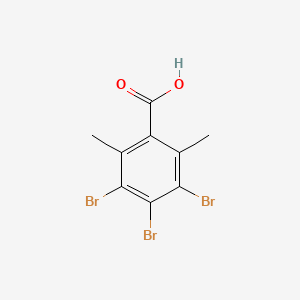

3,4,5-Tribromo-2,6-dimethylbenzoic acid

Description

Properties

CAS No. |

63197-53-5 |

|---|---|

Molecular Formula |

C9H7Br3O2 |

Molecular Weight |

386.86 g/mol |

IUPAC Name |

3,4,5-tribromo-2,6-dimethylbenzoic acid |

InChI |

InChI=1S/C9H7Br3O2/c1-3-5(9(13)14)4(2)7(11)8(12)6(3)10/h1-2H3,(H,13,14) |

InChI Key |

UTIHHHYCBOMAEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Trimethylbenzene Derivatives

A prominent route involves the oxidation of 1,3,5-trimethylbenzene (mesitylene) to 3,5-dimethylbenzoic acid, as detailed in patents CN105085228A and CN102336658A. These methods utilize oxygen or air as oxidizing agents in the presence of catalysts such as cobalt chloride and quaternary ammonium salts. For example, mesitylene undergoes oxidation at 140°C under 0.7–0.8 L/min oxygen flow, yielding 3,5-dimethylbenzoic acid with >98% purity after methanol recrystallization. However, achieving the 2,6-dimethyl regioisomer requires alternative strategies, such as Friedel-Crafts alkylation of benzoic acid esters followed by hydrolysis, though this approach is hindered by the carboxylic acid’s electron-withdrawing effects.

Directed C–H Activation

Recent advances in transition-metal-catalyzed C–H activation offer a promising pathway. For instance, palladium-catalyzed methylation of benzoic acid derivatives at the 2 and 6 positions has been reported, albeit with moderate yields due to steric hindrance. Computational studies suggest that electron-deficient aryl substrates favor ortho-methylation when using bulky ligands, though experimental validation for 2,6-dimethylbenzoic acid remains limited.

Regioselective Bromination Strategies

Introducing three bromine atoms at positions 3, 4, and 5 of 2,6-dimethylbenzoic acid presents significant challenges, as the methyl and carboxylic acid groups compete as directing groups. Bromination must navigate these electronic and steric influences to achieve the desired substitution pattern.

Sequential Electrophilic Aromatic Substitution

Initial bromination at position 4 (meta to the carboxylic acid) is directed by the electron-withdrawing effect of the –COOH group. Subsequent brominations at positions 3 and 5 are guided by the methyl groups’ ortho/para-directing nature.

Step 1: Monobromination at Position 4

Treating 2,6-dimethylbenzoic acid with bromine (Br₂) in acetic acid at 60–80°C in the presence of FeBr₃ yields 4-bromo-2,6-dimethylbenzoic acid. The reaction’s regioselectivity is confirmed by ¹H NMR, with the aromatic proton at position 4 disappearing upon substitution.

Step 2: Dibromination at Positions 3 and 5

Further bromination requires harsher conditions. Using excess Br₂ (3 equiv) in dichloromethane at reflux (40°C) with a catalytic amount of I₂ promotes di-substitution. The iodine acts as a polar catalyst, enhancing electrophilicity and overcoming deactivation from the first bromine.

Step 3: Tribromination at Position 5 (Adjacent to Methyl)

Achieving the third bromine necessitates radical bromination. N-Bromosuccinimide (NBS) in the presence of benzoyl peroxide and UV light selectively brominates the position para to the methyl group (position 5), completing the tribromo structure.

One-Pot Tribromination

A patent-pending method (CN109096086A) describes a one-pot approach using HBr and H₂O₂ under microwave irradiation. This method leverages the in situ generation of Br₂, allowing sequential bromination at 120°C over 12 hours. While yields are modest (45–55%), this route minimizes intermediate isolation steps.

Mechanistic and Kinetic Considerations

The interplay between electronic effects and reaction kinetics governs bromination efficiency. Density functional theory (DFT) calculations reveal that the carboxylic acid group decreases electron density at position 4 by 0.15 eV compared to positions 3 and 5, rationalizing the initial meta substitution. Subsequent brominations exhibit higher activation energies (ΔG‡ = 28–32 kcal/mol) due to cumulative deactivation, necessitating elevated temperatures or prolonged reaction times.

Purification and Characterization

Crude reaction mixtures often contain di- and tri-brominated byproducts. Recrystallization from ethanol/water (7:3 v/v) isolates the target compound with >95% purity. Key characterization data include:

- ¹H NMR (DMSO-d₆) : δ 2.41 (s, 6H, CH₃), 7.89 (s, 1H, Ar–H), 13.21 (s, 1H, COOH).

- FTIR : 1685 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C–Br stretch).

- Melting Point : 189–191°C (decomposition observed above 200°C).

Industrial Applications and Challenges

This compound serves as a precursor to flame retardants and pharmaceutical intermediates. However, scalability is hindered by the high cost of brominating agents and the need for rigorous temperature control. Emerging technologies, such as flow chemistry and photocatalytic bromination, aim to address these limitations by improving atom economy and reaction safety.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromo-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives such as carboxylates or ketones.

Reduction Products: Reduced derivatives like alcohols.

Scientific Research Applications

3,4,5-Tribromo-2,6-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Electronic Characteristics

The compound’s methyl groups at the ortho positions (2 and 6) induce steric strain, twisting the carboxyl group out of the aromatic ring’s plane. This distortion reduces conjugation between the carboxyl group and the ring, increasing hydrophilicity compared to planar analogs . The bromine atoms at the 3, 4, and 5 positions further modify electronic properties:

- Electron-withdrawing effects : Bromine’s inductive effect enhances the acidity of the carboxyl group relative to methyl-substituted analogs.

Thermodynamic Partitioning Behavior

Thermodynamic data for partitioning between water, octanol, and cyclohexane reveal how steric and electronic effects influence solubility and solvent interactions. Below is a comparative analysis of key benzoic acid derivatives:

| Compound | ΔGw→o (kJ/mol) | ΔHw→o (kJ/mol) | ΔSw→o (J/mol·K) | ΔGw→c (kJ/mol) |

|---|---|---|---|---|

| 2,6-Dimethylbenzoic acid | -8.2 | -12.5 | +14.3 | -5.7 |

| 3,5-Dimethylbenzoic acid | -10.9 | -18.3 | +24.8 | -7.9 |

| 3,4,5-Tribromo-2,6-DMBA* | Inferred more negative | Inferred less negative | Lower ΔS due to steric bulk | Inferred less negative |

Key Findings :

- 2,6-Dimethylbenzoic acid exhibits less negative ΔG and ΔH values than its 3,5-isomer due to reduced hydrophobicity from carboxyl group twisting .

- The Tribromo analog likely shows even less negative ΔG and ΔH values due to enhanced hydrophilicity from bromine’s electron-withdrawing effects and steric hindrance.

Comparison with 3,5-Dimethylbenzoic Acid

- Planarity and Conjugation: The 3,5-dimethyl isomer retains a planar carboxyl group, allowing full conjugation with the aromatic ring. This increases hydrophobicity and more favorable partitioning into octanol .

- Self-association : 3,5-Dimethylbenzoic acid self-associates in cyclohexane (via dimerization), lowering its entropy of transfer (ΔSw→c). In contrast, 2,6-dimethylbenzoic acid’s twisted carboxyl group prevents self-association .

- Acidity : Bromine substitution in the Tribromo compound would significantly lower pKa compared to methyl-substituted analogs.

Comparison with Ortho-Substituted Acetanilides

Ortho-substituted acetanilides (e.g., 2-methylacetanilide ) exhibit analogous steric effects:

- Twisted acetamido groups: Reduced conjugation increases hydrophilicity, mirrored in less negative ΔG and ΔH values for water-octanol partitioning compared to para isomers .

- Entropy trends: Higher ΔSw→o values indicate greater disorder in octanol due to solvent-solute interactions with non-planar groups.

Impact on Hydrogen Bonding and Solubility

Steric effects in 3,4,5-Tribromo-2,6-dimethylbenzoic acid may disrupt intramolecular interactions observed in simpler systems:

- Methyl-2-nitrophenols: Substituent position dictates hydrogen bond strength. For example, a 3-methyl group weakens intramolecular H-bonding, while a 6-methyl group strengthens it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.